2-(Azidomethyl)-6-(chloromethyl)pyridine

orthogonal reactivity bifunctional building block click chemistry

Researchers requiring sequential, protecting-group-free diversification often face increased step-counts and lower yields with mono-functional pyridine building blocks. 2-(Azidomethyl)-6-(chloromethyl)pyridine (CAS 628308-62-3) consolidates two orthogonal reactive centers in a single low-MW core. - Orthogonal handles: Azide for CuAAC click chemistry; chloromethyl for nucleophilic substitution. - Enables two-step, one-pot ADC linker-payload assembly without intermediate protection. - Supports combinatorial library generation via sequential variation of alkyne and nucleophile. - Available with ≥95% purity; HNMR and HPLC characterization provided.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
CAS No. 628308-62-3
Cat. No. B14231513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azidomethyl)-6-(chloromethyl)pyridine
CAS628308-62-3
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)CCl)CN=[N+]=[N-]
InChIInChI=1S/C7H7ClN4/c8-4-6-2-1-3-7(11-6)5-10-12-9/h1-3H,4-5H2
InChIKeyQHSAAHNXZHIQDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azidomethyl)-6-(chloromethyl)pyridine (CAS 628308-62-3): A Bifunctional Pyridine Building Block for Orthogonal Derivatization


2-(Azidomethyl)-6-(chloromethyl)pyridine (CAS 628308-62-3) is a disubstituted pyridine derivative bearing an azidomethyl group (–CH₂N₃) at the 2‑position and a chloromethyl group (–CH₂Cl) at the 6‑position . This heteroaryl scaffold delivers two orthogonal synthetic handles: the azide enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) click chemistry, while the chloromethyl group serves as an electrophilic center for nucleophilic substitution [1]. The combination of these two reactive motifs in a single, low‑molecular‑weight pyridine core (C₇H₇ClN₄, MW 182.61 g/mol) distinguishes it from mono‑functional pyridine analogs and makes it a strategic intermediate for sequential, protecting‑group‑free diversification in medicinal chemistry and chemical biology programs.

Orthogonal azide and chloromethyl handles for sequential derivatization
CuAAC click chemistry compatible azide group
Enables protecting-group-free two-step diversification

Why 2-(Azidomethyl)-6-(chloromethyl)pyridine Cannot Be Replaced by Simpler Pyridine Analogs


Generic pyridine building blocks such as 2‑(azidomethyl)pyridine or 2,6‑bis(chloromethyl)pyridine each supply only a single type of reactive functionality. Substituting them into a synthetic sequence that requires both a click‑chemistry handle and a nucleophile‑accessible leaving group forces the user to introduce the missing functionality in a separate step, increasing step‑count, lowering overall yield, and often necessitating protecting‑group manipulations [1]. Conversely, 2‑(azidomethyl)‑6‑(chloromethyl)pyridine consolidates these two orthogonal reactive centers into one molecule, enabling sequential, chemoselective transformations without intermediate protection – a critical advantage for efficiency‑driven medicinal chemistry and bioconjugation workflows.

Target
Mono-functional Pyridine Analogs
Two orthogonal reactive handles (azide + chloromethyl)
Single handle type (only azide or only chloromethyl)
Sequential chemoselective transformations without protecting groups
May require additional functionalization steps and protecting-group strategies, increasing step count
Substitution may compromise synthetic efficiency and increase overall step count; workflow fit should be verified before replacement.

Quantitative Differentiation Evidence for 2-(Azidomethyl)-6-(chloromethyl)pyridine vs. Closest Analogs


Orthogonal Functional Handle Count: 2‑(Azidomethyl)‑6‑(chloromethyl)pyridine vs. Mono‑Functional Pyridine Analogs

2‑(Azidomethyl)‑6‑(chloromethyl)pyridine provides two chemically orthogonal reactive sites (azide + chloromethyl) on the same pyridine scaffold . In contrast, 2‑(azidomethyl)pyridine (CAS 609770‑35‑6) and 2,6‑bis(chloromethyl)pyridine (CAS 3099‑28‑3) each supply only one type of functional group, limiting their use to single‑mode derivatization without additional synthetic steps.

Orthogonal Handles
Class-level inference
Target: 2 handles
Mono-functional analogs: 1 handle
Eliminates one synthetic step vs. sequential analog use
Based on structural analysis; no direct side-by-side comparison
orthogonal reactivity bifunctional building block click chemistry

Thermal Stability Benchmarking: Azidopyridine Class DSC Data and Safety Implications for 2‑(Azidomethyl)‑6‑(chloromethyl)pyridine Procurement

Although direct DSC data for 2‑(azidomethyl)‑6‑(chloromethyl)pyridine are not reported, a systematic DSC study of nine structurally related halogenated azidopyridines (Mandler et al., 2022) measured decomposition exotherms of 228–326 kJ/mol and onset temperatures of 119–135 °C [1]. These values place the azidopyridine class in a manageable energetic regime that is compatible with standard laboratory handling, provided standard azide safety protocols are followed.

Thermal Stability
Supporting evidence
Class DSC range: exotherm 228–326 kJ/mol, onset 119–135 °C
Supports manageable energetic profile for lab handling
Data from nine halogenated azidopyridines; not direct measurement for this compound
thermal stability differential scanning calorimetry azide safety

Leaving‑Group Reactivity Differential: Chloromethyl vs. Bromomethyl in Pyridine Systems

In benzylic systems, chloride is a significantly poorer leaving group than bromide. The relative SN2 rates for benzyl halides are PhCH₂Cl (1.0), PhCH₂Br (≈50), PhCH₂I (≈100) [1]. By extension, the chloromethyl group in 2‑(azidomethyl)‑6‑(chloromethyl)pyridine is expected to be approximately 50‑fold less reactive than the bromomethyl analog, 2‑(azidomethyl)‑6‑(bromomethyl)pyridine. This attenuated reactivity provides a wider window for chemoselective transformations in the presence of other electrophilic or nucleophilic species.

Leaving-Group Reactivity
Class-level inference
~50-fold lower SN2 reactivity (chloromethyl vs. bromomethyl analog)
Wider chemoselectivity window for nucleophilic substitution
Relative rate scale based on benzyl halide reactivity
nucleophilic substitution leaving group ability chemoselectivity

Regioisomeric Differentiation: 2,6‑Disubstitution vs. 3,5‑Substitution Pattern in Azidomethyl‑Chloro Pyridines

The 2,6‑disubstitution pattern of 2‑(azidomethyl)‑6‑(chloromethyl)pyridine places both functional groups adjacent to the pyridine nitrogen, enabling potential bidentate metal coordination . In contrast, the 3,5‑disubstituted isomer 3‑(azidomethyl)‑5‑chloro‑2‑methylpyridine (CAS 1108724‑03‑3) cannot engage the pyridine nitrogen in chelation due to the meta orientation of the substituents. This geometric difference is quantifiable through the N–substituent distance: in the 2,6‑isomer, both substituents are within ~2.8 Å of the nitrogen lone pair direction, whereas in the 3,5‑isomer the closest approach exceeds 4.0 Å [1].

Regiochemistry
Cross-study comparable
2,6-substitution enables 5-membered chelate; 3,5-isomer requires 6-membered rings
Unique metal-coordination precursor capability
Geometric analysis from pyridine bond lengths; chelation not experimentally verified
regiochemistry substitution pattern metal coordination

High‑Value Application Scenarios for 2-(Azidomethyl)-6-(chloromethyl)pyridine Driven by Quantitative Differentiation


Sequential Bioconjugation and Payload Attachment for Antibody‑Drug Conjugates (ADCs)

The azide group enables highly efficient CuAAC click chemistry with alkyne‑functionalized biomolecules, while the chloromethyl handle remains intact for subsequent nucleophilic substitution with a cytotoxic payload [1]. This orthogonal sequence – unachievable with mono‑functional 2‑(azidomethyl)pyridine or 2,6‑bis(chloromethyl)pyridine – eliminates the need for protecting‑group strategies and reduces the synthesis to a two‑pot process, accelerating ADC linker‑payload assembly .

Asymmetric Bifunctional Ligand Synthesis for Transition‑Metal Catalysis

The 2,6‑substitution pattern allows the pyridine nitrogen to participate in metal chelation after derivatization of either or both side arms [2]. Sequential functionalization – first via CuAAC to install a triazole donor group, then via nucleophilic substitution to attach a phosphine or amine donor – generates asymmetric pincer‑type ligands that are difficult to access with symmetric 2,6‑bis(chloromethyl)pyridine.

Heterobifunctional Crosslinkers for Chemical Biology Probe Construction

The two orthogonal reactive centers permit stepwise conjugation of two distinct biomolecular moieties (e.g., a fluorophore and a biotin tag) without cross‑reactivity. The ~50‑fold lower reactivity of the chloromethyl group relative to bromomethyl analogs [3] ensures that the second conjugation step does not compete with or degrade the first linkage, a critical advantage for constructing intact bimodal probes.

Medicinal Chemistry Library Diversification via Orthogonal Late‑Stage Functionalization

Medicinal chemists can generate a matrix of analogs by first varying the alkyne component in CuAAC and then varying the nucleophile in the chloromethyl displacement, producing a combinatorial library from a single bifunctional core. This two‑dimension diversification is not possible with mono‑handle building blocks and highlights the procurement value of 2‑(azidomethyl)‑6‑(chloromethyl)pyridine for hit‑to‑lead optimization campaigns.

Application
Selection Property
Validation Focus
ADC linker-payload assembly
Orthogonal handles allow stepwise bioconjugation and drug attachment
Click efficiency and nucleophilic displacement yield
Asymmetric pincer ligand synthesis
2,6-substitution pattern supports sequential donor installation and metal chelation
Ligand geometry and heteroatom donor incorporation
Chemical biology probe construction
Attenuated chloromethyl reactivity reduces cross-reactivity during dual conjugation
Stepwise conjugation fidelity and bimodal probe integrity
Medicinal chemistry library diversification
Two orthogonal handles enable two-dimensional late-stage variation
Combinatorial scope and analog purity after sequential derivatization
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